molecular formula C19H23NO4 B6348560 8-Methyl-4-[(2Z)-3-phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1327167-91-8

8-Methyl-4-[(2Z)-3-phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348560
CAS No.: 1327167-91-8
M. Wt: 329.4 g/mol
InChI Key: AATVRVBYVLDUAE-FPLPWBNLSA-N
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Description

8-Methyl-4-[(2Z)-3-phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound that falls within the family of spirocyclic compounds. This compound’s unique structure and functional groups make it an interesting subject of study in organic chemistry, pharmacology, and various other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-4-[(2Z)-3-phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves a multi-step process:

  • Formation of the spirocyclic core: This step may involve a cyclization reaction using starting materials such as 2-phenylpropionic acid derivatives.

  • Functional group modifications: Introduction of the carboxylic acid and oxa-aza functionalities.

  • E/Z isomerization: Ensuring the (2Z) configuration is achieved through specific reaction conditions, such as the use of light or specific catalysts.

Industrial Production Methods

Industrial production of such a complex compound may not be highly common due to the intricate synthesis process. scalable methods would typically involve optimizing each reaction step to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Oxidation of certain functional groups within the molecule can lead to various oxidized derivatives.

  • Reduction: : Reduction reactions can be used to modify the double bond or other reducible groups.

  • Substitution: : The presence of various functional groups allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions Used

  • Oxidizing agents: : e.g., potassium permanganate, chromium trioxide.

  • Reducing agents: : e.g., sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Various acids or bases can be used to catalyze specific reactions, as well as photoreactive conditions for isomerization.

Major Products Formed

The specific products formed depend on the type of reaction and the functional group targeted. Typically, oxidized, reduced, or substituted derivatives retaining the spirocyclic core structure are obtained.

Scientific Research Applications

Chemistry

  • Synthetic studies: : Used as a model compound to study spirocyclic structures and reactions.

  • Catalyst development: : Investigating reactions facilitated by various catalysts using this compound.

Biology and Medicine

  • Pharmacological research:

  • Biochemical studies: : Understanding interactions with enzymes and other proteins.

Industry

  • Material science: : Potential use in the development of new materials with unique properties due to the compound's structural features.

  • Agriculture: : Possible applications in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 8-Methyl-4-[(2Z)-3-phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects would depend on its interaction with molecular targets such as:

  • Enzymes: : Could act as an enzyme inhibitor or activator.

  • Receptors: : Potential binding to specific receptors affecting biological pathways. Understanding the pathways involved requires detailed studies on its molecular interactions and biological assays.

Comparison with Similar Compounds

Similar Compounds

  • Spirooxindoles: : Similar spirocyclic structures but differ in functional groups and biological activity.

  • Spirocyclic lactams: : Have a spirocyclic structure with a lactam ring, showing different chemical and biological properties.

Unique Features

8-Methyl-4-[(2Z)-3-phenylprop-2-enoyl]-1-oxa-4-azaspiro[4

Properties

IUPAC Name

8-methyl-4-[(Z)-3-phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-14-9-11-19(12-10-14)20(16(13-24-19)18(22)23)17(21)8-7-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3,(H,22,23)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATVRVBYVLDUAE-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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